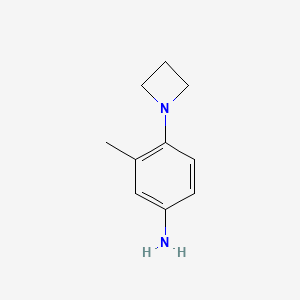
4-(Azetidin-1-yl)-3-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Azetidin-1-yl)-3-methylaniline is a chemical compound that features an azetidine ring attached to a methylaniline moiety. Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its biological activity and utility in medicinal chemistry. The presence of the azetidine ring in this compound makes it a valuable scaffold for the development of various pharmaceuticals and bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-yl)-3-methylaniline typically involves the formation of the azetidine ring followed by its attachment to the methylaniline moiety. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(Azetidin-1-yl)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the azetidine ring to other nitrogen-containing rings or open-chain amines.
Substitution: The aromatic ring of the methylaniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced azetidine derivatives or open-chain amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the methylaniline moiety.
科学研究应用
4-(Azetidin-1-yl)-3-methylaniline has several applications in scientific research:
作用机制
The mechanism of action of 4-(Azetidin-1-yl)-3-methylaniline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The azetidine ring can interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved vary based on the specific biological context and the structure of the compound.
相似化合物的比较
Similar Compounds
N-Substituted-3-chloro-2-azetidinone derivatives: These compounds also contain an azetidine ring and have been studied for their anticonvulsant activity.
Azetidine and oxetane amino acid derivatives: These derivatives are used in the synthesis of heterocyclic amino acids and exhibit various biological activities.
Uniqueness
4-(Azetidin-1-yl)-3-methylaniline is unique due to its specific combination of the azetidine ring and methylaniline moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
CAS 编号 |
344405-53-4 |
|---|---|
分子式 |
C10H14N2 |
分子量 |
162.23 g/mol |
IUPAC 名称 |
4-(azetidin-1-yl)-3-methylaniline |
InChI |
InChI=1S/C10H14N2/c1-8-7-9(11)3-4-10(8)12-5-2-6-12/h3-4,7H,2,5-6,11H2,1H3 |
InChI 键 |
IPDBDZJRQKUCII-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N)N2CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


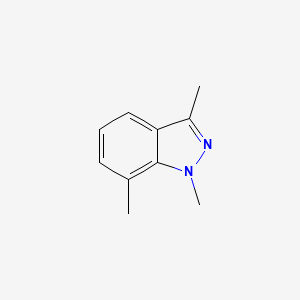
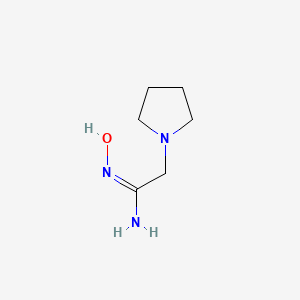
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11921808.png)



![2-Methylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11921824.png)

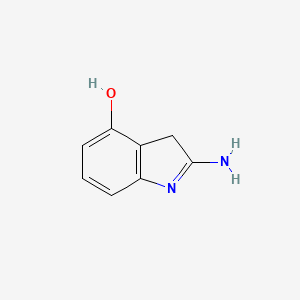
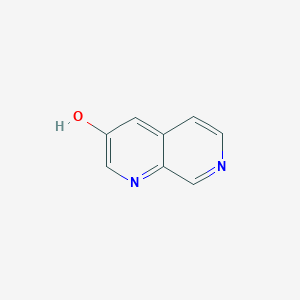
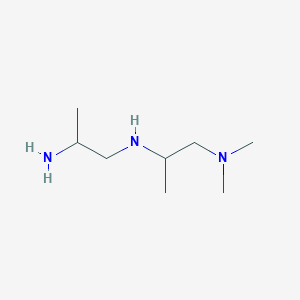
![1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione](/img/structure/B11921853.png)
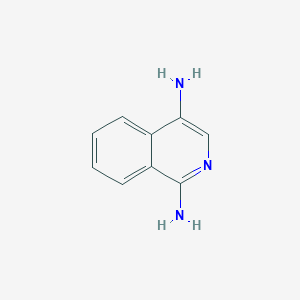
![(1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol](/img/structure/B11921858.png)
